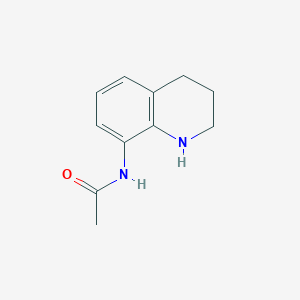
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
Vue d'ensemble
Description
“N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide” is a chemical compound with the CAS Number: 99840-76-3 . It has a molecular weight of 190.24 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(1,2,3,4-tetrahydro-8-quinolinyl)acetamide . The InChI code for this compound is 1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a melting point of 117-118 degrees Celsius . More detailed physical and chemical properties such as boiling point, density, and solubility would require additional experimental data.Applications De Recherche Scientifique
Antiproliferative Activities
N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, including a structure closely related to N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One derivative demonstrated significant activity against nasopharyngeal carcinoma cell lines, showcasing the potential for cancer treatment applications (Chen et al., 2013).
In Vivo Toxicity and Imaging
Tetrahydroquinoline derivatives have been synthesized and tested for their in vivo toxicity against zebrafish embryos. This study helps in understanding the biological impact and safety profile of such compounds, which is crucial for their potential use in medical applications (Bonilla et al., 2016).
Structural Aspects and Properties
Research has also focused on the structural aspects and properties of amide-containing isoquinoline derivatives, examining their interaction with various acids and the formation of gels and crystalline salts. These studies contribute to the development of new materials with potential applications in drug delivery systems (Karmakar et al., 2007).
Synthesis Methodologies
Efficient synthesis methods for amino-substituted tetrahydroquinolines and tetrahydroisoquinolines have been described, offering pathways for creating a wide range of compounds for further pharmacological study. This research supports the development of new drugs and biochemical tools (Skupinska et al., 2002).
Antibiotic Properties
A study on Janibacter limosus yielded a new tetrahydroquinoline antibiotic, highlighting the potential of tetrahydroquinoline derivatives in treating bacterial and fungal infections. This discovery opens avenues for the development of novel antibiotics (Asolkar et al., 2004).
Free-radical Scavenging Capacity
New tetrahydroquinoline derivatives have been synthesized and shown to possess antioxidant properties, with some compounds demonstrating a capacity equal to or higher than commercial antioxidants. This indicates potential applications in combating oxidative stress-related diseases (Kouznetsov et al., 2011).
Selective Androgen Receptor Modulators
Research has explored tetrahydroquinolines as nonsteroidal selective androgen receptor modulators for treating osteoporosis, showcasing the therapeutic potential of these compounds in bone health and possibly other hormone-related conditions (Nagata et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDNHNPVDWPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




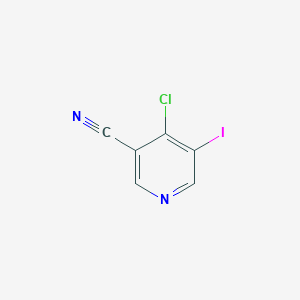
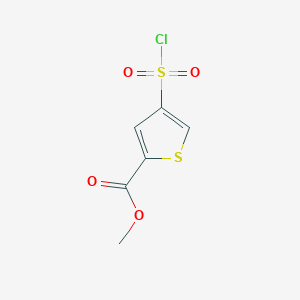


![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)
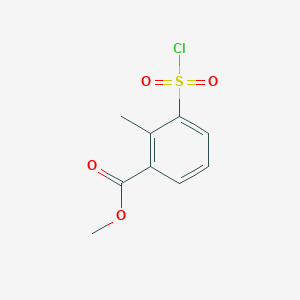
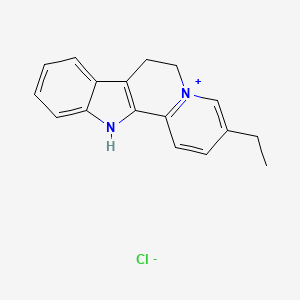

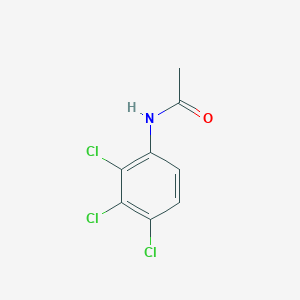
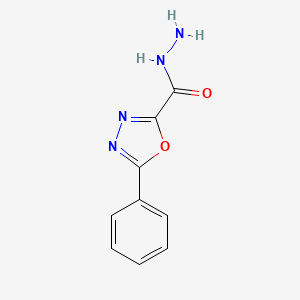
![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)
![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)